molecular formula C30H29N3O3S2 B12155627 (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12155627
M. Wt: 543.7 g/mol
InChI Key: GNYJTFOVYLHJMI-DIBXZPPDSA-N
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Description

(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the thiazolidinone intermediate with a furan-2-ylmethyl halide.

    Attachment of the pyrazolyl group: The final step involves the condensation of the intermediate with a pyrazolyl aldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(furan-2-ylmethyl)-5-(benzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(furan-2-ylmethyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of the furan-2-ylmethyl and pyrazolyl groups

Properties

Molecular Formula

C30H29N3O3S2

Molecular Weight

543.7 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H29N3O3S2/c1-2-3-4-8-17-35-25-15-13-22(14-16-25)28-23(20-33(31-28)24-10-6-5-7-11-24)19-27-29(34)32(30(37)38-27)21-26-12-9-18-36-26/h5-7,9-16,18-20H,2-4,8,17,21H2,1H3/b27-19-

InChI Key

GNYJTFOVYLHJMI-DIBXZPPDSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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